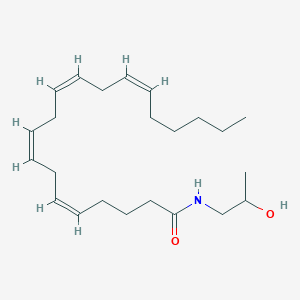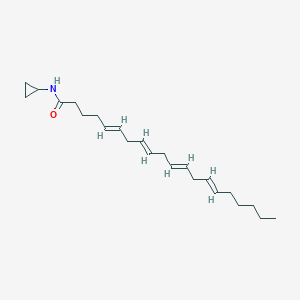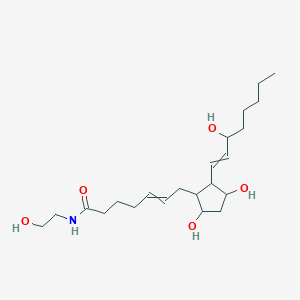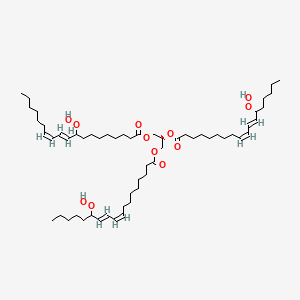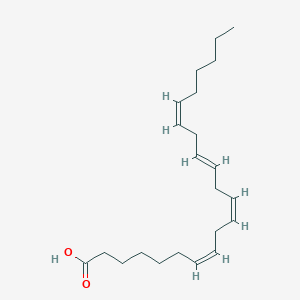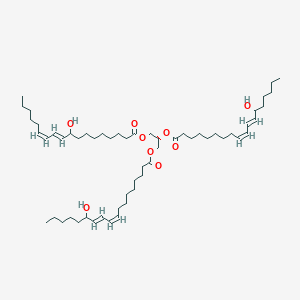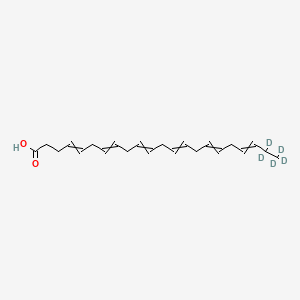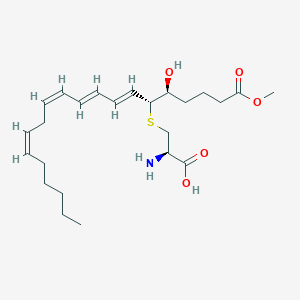
Leukotriene E4 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is formed by the esterification of the acid group at position 1 of the icosatetraenyl chain, making it more lipid-soluble than its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene E4 methyl ester can be synthesized by esterifying leukotriene E4 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving leukotriene E4 in methanol and adding a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete. The product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Leukotriene E4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxy derivatives.
Reduction: Less oxidized forms of the ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Leukotriene E4 methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study lipid signaling pathways and eicosanoid metabolism.
Biology: Investigated for its role in inflammatory responses and immune regulation.
Medicine: Potential therapeutic target for treating inflammatory diseases such as asthma and allergic rhinitis.
Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical reagent in research laboratories
Mechanism of Action
Leukotriene E4 methyl ester exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, the compound activates downstream signaling pathways such as MAPK, PI3K/Akt, and NF-κB, leading to the production of inflammatory cytokines and other mediators .
Comparison with Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene F4
Comparison: Leukotriene E4 methyl ester is unique due to its increased lipid solubility compared to its parent compound, leukotriene E4. This property enhances its ability to penetrate cell membranes and interact with intracellular targets. Unlike leukotriene C4 and leukotriene D4, which are more active in inducing bronchoconstriction, this compound accumulates in plasma and urine, making it a useful biomarker for certain inflammatory conditions .
Properties
Molecular Formula |
C24H39NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1 |
InChI Key |
FIXJQRIEAIDXEN-KLWHAKNWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


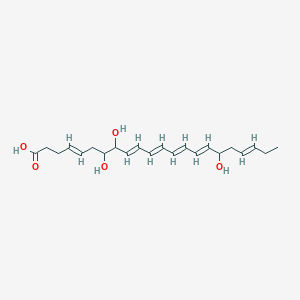
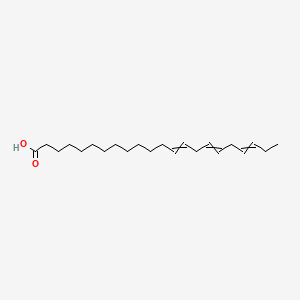

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
